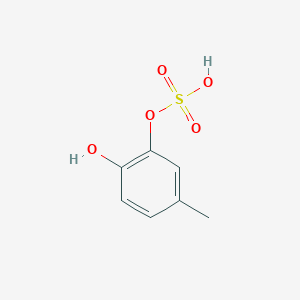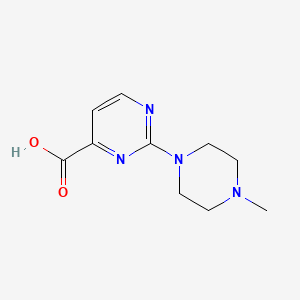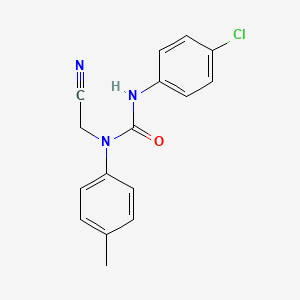
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine involves multiple steps. One common method starts with the condensation of 2,4-dihydroxy-3,3-dimethylbutanoic acid with L-cysteine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the precursor molecules, which are then chemically modified to yield this compound. This method is preferred due to its cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and enhancing immune function.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mécanisme D'action
The compound exerts its effects primarily through its role in the biosynthesis of coenzyme A. Coenzyme A is a vital cofactor in various enzymatic reactions, including the citric acid cycle and fatty acid synthesis. The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate dehydrogenase, which are involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantothenic Acid:
Pantethine: A dimeric form of pantothenic acid with additional therapeutic properties.
Coenzyme A: The active form of pantothenic acid in the body.
Uniqueness
(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine is unique due to its specific structure, which allows it to participate in the biosynthesis of coenzyme A. This distinguishes it from other derivatives of pantothenic acid that may not have the same biological activity .
Propriétés
Formule moléculaire |
C12H22N2O6S |
|---|---|
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
(2R)-2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9?/m0/s1 |
Clé InChI |
QSYCTARXWYLMOF-JAVCKPHESA-N |
SMILES isomérique |
CC(C)(CO)C(C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13351352.png)








![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)


